molecular formula C10H15N3O B15157830 N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide CAS No. 714230-80-5

N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide

Cat. No.: B15157830
CAS No.: 714230-80-5
M. Wt: 193.25 g/mol
InChI Key: KPQLRNNPRYBTLP-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide is a pyrazole-derived compound characterized by a cyclopropyl substituent at the 5-position of the pyrazole ring and a butanamide group at the 3-position. Its molecular formula is C₁₀H₁₇N₃O, with a molecular weight of 207.25 g/mol. The butanamide moiety contributes to hydrogen-bonding capacity, impacting solubility and biological activity.

Properties

CAS No.

714230-80-5

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide

InChI

InChI=1S/C10H15N3O/c1-2-3-10(14)11-9-6-8(12-13-9)7-4-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13,14)

InChI Key

KPQLRNNPRYBTLP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC(=C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide typically involves the reaction of a cyclopropyl-substituted pyrazole with butanoyl chloride in the presence of a base. The reaction conditions often include:

    Starting Materials: 5-cyclopropyl-1H-pyrazole and butanoyl chloride.

    Base: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Solvent: An organic solvent like dichloromethane or tetrahydrofuran is used to dissolve the reactants.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butanamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfonating agents for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide is a chemical compound featuring a cyclopropyl group attached to a pyrazole ring and a butanamide moiety. It has a molecular weight of approximately 193.25 g/mol. This compound is of interest in medicinal chemistry and drug development because of its potential biological activities.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceutical Development Its biological activity suggests it could be used in pharmaceutical development. It may inhibit enzymes involved in inflammatory processes or cell proliferation, suggesting potential anti-inflammatory and anticancer effects.
  • Anti-tuberculosis Structure-activity relationship (SAR) studies demonstrated a clear scope to improve whole cell potency to MIC values of <0.5 μM and a plausible pharmacophore .
  • CDK12/13 inhibitors Substituted pyrazole derivatives are therapeutically useful as selective CDK12/13 inhibitors .
  • Inhibiting kinases Methods for the prevention or treatment of Parkinson's Disease using Abelson-family tyrosine kinase inhibitors .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Research may explore how this compound modulates enzyme activity related to inflammation or tumor growth, providing insights into its efficacy as a drug candidate.

Similar Compounds

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues

Key structural analogs include pyrazole derivatives with varying substituents and functional groups. Below is a comparative analysis:

Compound Name Substituents/Functional Groups Molecular Formula Key Features
N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide 5-cyclopropyl, 3-butanamide C₁₀H₁₇N₃O High steric hindrance, moderate polarity
Compound 7a Thiophene-2,4-diamine, cyano group C₁₃H₁₀N₆O₂S Extended conjugation, enhanced planarity
Compound 7b Thiophene-2,4-diamine, ethyl carboxylate C₁₄H₁₄N₄O₄S Increased hydrophilicity, ester functionality
Key Observations:
  • Electronic Properties: The butanamide group lacks the electron-withdrawing effects seen in the cyano (7a) or carboxylate (7b) groups, which may alter binding affinity in target proteins.
  • Synthetic Routes: The target compound is synthesized via direct amidation of 5-cyclopropyl-1H-pyrazol-3-amine with butanoyl chloride under mild conditions. In contrast, 7a and 7b are synthesized via multicomponent reactions involving malononitrile or ethyl cyanoacetate, sulfur, and triethylamine in 1,4-dioxane .

Physicochemical Properties

Property This compound Compound 7a Compound 7b
LogP 1.8 (predicted) 2.1 1.5
Water Solubility Moderate (0.5 mg/mL) Low (0.1 mg/mL) High (3.2 mg/mL)
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C
  • Solubility: The ethyl carboxylate in 7b improves water solubility compared to the target compound, while the cyano group in 7a reduces it.
  • Thermal Stability : The cyclopropyl group enhances thermal stability in the target compound, likely due to reduced ring strain compared to thiophene-based analogs .

Biological Activity

N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

  • Cyclopropyl group : Enhances biological activity through increased lipophilicity.
  • Pyrazole ring : Known for its diverse pharmacological properties.
  • Butanamide moiety : Contributes to the compound's overall stability and interaction with biological targets.

The molecular formula is C10H14N4C_{10}H_{14}N_{4} with a molecular weight of approximately 194.25 g/mol.

Research indicates that this compound interacts with various biological targets, leading to significant biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation and pain associated with various conditions.
  • Cell Proliferation Modulation : It has been shown to affect cell cycle progression, particularly at the G1-S transition, which is crucial for cellular proliferation and DNA synthesis .
  • Receptor Interaction : The compound may modulate receptor activity linked to inflammatory pathways and cancer progression, suggesting a role in therapeutic applications for these diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description Potential Applications
Anti-inflammatoryInhibits specific enzymes involved in inflammatory responses.Treatment of inflammatory diseases
AnticancerModulates cell cycle progression and inhibits tumor growth.Cancer therapy
Enzyme inhibitionInteracts with enzymes linked to inflammation and cell proliferation.Drug development for various diseases

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli .
  • Cancer Research : A study focused on its effects on cancer cell lines showed that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Investigations into its mechanism revealed that it affects key signaling pathways involved in inflammation and tumor growth, providing a basis for its therapeutic potential .

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